Phlorin

Overview

Description

Phlorin is a natural product found in various organisms such as Eriogonum brevicaule, Picrasma quassioides , and Gymnosporia senegalensis . It is a dihydrochalcone, a type of polyphenolic compound . Phlorin exhibits a wide variety of activities such as antioxidative, anti-inflammatory, anti-microbial, anti-allergic, anticarcinogenic, anti-thrombotic, and hepatoprotective .

Synthesis Analysis

A molecular-strain engineering (MSE) strategy has been reported that harnesses intramolecular strain to trap the native phlorin during porphyrin synthesis . By mechanically constraining its periphery, a phlorin stable towards oxidation was captured as an isolable intermediate and fully characterized . Another method involves a two-step, one-flask reaction of pyrrole with pentafluorobenzaldehyde and acetone .

Molecular Structure Analysis

Electrochemical reduction leads to dearomatization of the porphyrin conjugated system, thereby favoring protonation at the meso carbon of the porphyrin ring to produce a phlorin intermediate .

Chemical Reactions Analysis

Sulfolenopyrrole-based normal and N-confused phlorins have been constructed to address the seldom touched phlorin functionalization and simultaneously explore the effect of the pyrrole linkage modes (αα, αβ) on the [4 + 2] cycloaddition reaction .

Physical And Chemical Properties Analysis

Phlorin has a molecular weight of 288.25 g/mol . It is a natural product found in Eriogonum brevicaule, Picrasma quassioides, and other organisms .

Scientific Research Applications

Anti-Inflammatory Applications

Phlorin exhibits significant anti-inflammatory properties. It has been shown to inhibit the signaling pathways of inflammatory mediators’ expression, which supports its suppressive effect in immune cells overactivation . This includes conditions such as obesity-induced inflammation, arthritis, and inflammation in various organs like the endothelium, myocardium, liver, kidneys, lungs, gut, skin, and nervous system .

Antidiabetic Properties

While Phlorin’s precursor, phlorizin, is known for its potent antidiabetic effects, Phlorin itself has been identified to have weak antidiabetic properties . However, it still plays a role in the development of antidiabetic agents due to its inhibitory activity towards glucose transporters in the kidney .

Anticancer Activity

Phlorin is recognized for its potential anticancer effects. It can interact with various cellular mechanisms to prevent the proliferation of cancer cells. The compound’s ability to modulate intracellular signaling pathways is crucial in its anticancer activities .

Antimicrobial Effects

The compound has demonstrated antibacterial and antifungal capabilities. Phlorin’s structure allows it to efficiently bind with biological macromolecules, which can disrupt the growth and survival of pathogenic microorganisms .

Drug Penetration Enhancement

Phlorin can increase the fluidity of biological membranes, which enhances the penetration of administered drugs. This property is particularly beneficial in improving the efficacy of drugs that require absorption through cellular membranes .

Antioxidant Potential

Phlorin has been studied for its antioxidant potential. Its structure enables it to scavenge free radicals, thereby protecting cells from oxidative stress and damage .

Estrogenic Activities

Phlorin also exhibits estrogenic activities, which means it can bind to estrogen receptors and mimic the action of estrogen in the body. This application is significant in the context of hormone replacement therapies and in managing conditions related to estrogen deficiency .

Antiviral Properties

Lastly, Phlorin has shown promise in antiviral research. Its ability to block certain intracellular signaling pathways can be leveraged to inhibit the replication of viruses within host cells .

Mechanism of Action

Target of Action

Phlorin, a dihydrochalcone found in various plant sources, primarily targets the sodium-glucose cotransporters (SGLTs) . It is a potent inhibitor of SGLT2, a low-affinity/high-capacity transporter, and also inhibits SGLT1, a high-affinity/low-capacity transporter . It also interacts with Toll-like receptor 4 (TLR4) , leading to the inhibition of the NF-κB signaling pathway .

Mode of Action

Phlorin interacts with its targets, leading to significant changes in their function. For instance, it suppresses the TLR4-induced NF-κB signaling pathway, leading to the inhibition of nitric oxide (NO) and cytokines (TNF-α and IL-6) production . As an inhibitor of SGLTs, it affects glucose transport, leading to the inhibition of glucose absorption in the small intestine and renal glucose reabsorption .

Biochemical Pathways

Phlorin affects several biochemical pathways. It inhibits the signaling pathways of inflammatory mediators, supporting its suppressive effect in immune cells overactivation, obesity-induced inflammation, arthritis, endothelial, myocardial, hepatic, renal and lung injury, and inflammation in the gut, skin, and nervous system . It also blocks the glycolytic pathway via downregulation of GLUT2 mRNA and proteins .

Result of Action

Phlorin exhibits a range of pharmacological effects, including antibacterial, anticancer, and cellular and organ protective properties both in vitro and in vivo . It has been shown to have anti-inflammatory mechanisms that attribute to its pharmacological effects . It also exhibits anticancer effects, including apoptosis induction, cell cycle arrest, anti-metastatic, and chemosensitization activities .

Safety and Hazards

When handling Phlorin, it is advised to avoid breathing mist, gas or vapours, and avoid contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

The development of more effective energy conversion processes is critical for global energy sustainability. The design of molecular electrocatalysts for the hydrogen evolution reaction is an important component of these efforts. Proton-coupled electron transfer (PCET) reactions, in which electron transfer is coupled to proton transfer, play an important role in these processes and can be enhanced by incorporating proton relays into the molecular electrocatalysts .

properties

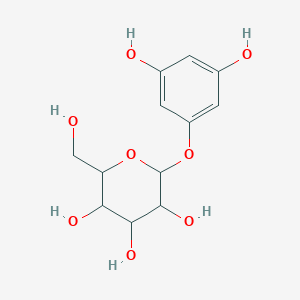

IUPAC Name |

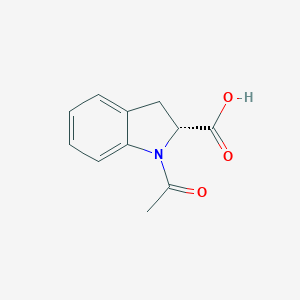

(2S,3R,4S,5S,6R)-2-(3,5-dihydroxyphenoxy)-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O8/c13-4-8-9(16)10(17)11(18)12(20-8)19-7-2-5(14)1-6(15)3-7/h1-3,8-18H,4H2/t8-,9-,10+,11-,12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXTPOHDTGNYFSB-RMPHRYRLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1O)OC2C(C(C(C(O2)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C=C(C=C1O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901279756 | |

| Record name | 3,5-Dihydroxyphenyl β-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901279756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 476785 | |

CAS RN |

28217-60-9 | |

| Record name | 3,5-Dihydroxyphenyl β-D-glucopyranoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28217-60-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Dihydroxyphenyl β-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901279756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is a phlorin?

A1: A phlorin is a tetrapyrrole macrocycle similar to porphyrins but with one sp3-hybridized meso-carbon. This structural difference disrupts the aromaticity characteristic of porphyrins, leading to unique electronic and chemical properties. [, ]

Q2: How does the structure of a phlorin differ from a porphyrin?

A2: While both phlorins and porphyrins consist of four pyrrole rings linked by methine bridges, the key difference lies in the hybridization of one meso-carbon. In porphyrins, all meso-carbons are sp2-hybridized, contributing to the molecule's aromaticity. In contrast, phlorins have one sp3-hybridized meso-carbon, disrupting the cyclic conjugation and resulting in a non-aromatic system. [, , ]

Q3: What is the impact of the sp3-hybridized meso-carbon on the phlorin structure?

A3: The sp3-hybridized meso-carbon in phlorins introduces a significant distortion from planarity compared to the more planar porphyrin structures. [, , ] This distortion affects the molecule's spectroscopic properties, reactivity, and ability to engage in supramolecular interactions. [, ]

Q4: Are there different types of phlorins?

A4: Yes, phlorins can be classified based on the substituents present on the pyrrole rings and the sp3-hybridized meso-carbon. Researchers have synthesized phlorins with a range of substituents, including alkyl, aryl, and halogen groups, influencing their stability, reactivity, and electronic properties. [, , , ] Additionally, phlorin analogues incorporating heteroatoms like sulfur [, ] and different pyrrole linkage modes have been reported. []

Q5: How does the UV-vis absorption spectrum of a phlorin compare to that of a porphyrin?

A5: Phlorins typically exhibit a less intense and broader Soret band compared to porphyrins. [, , ] Additionally, phlorins often display absorption bands in the near-infrared (NIR) region, which are absent in typical porphyrins. [, ] This difference in absorption spectra arises from the disruption of aromaticity and altered electronic structure in phlorins. [, ]

Q6: Can the UV-vis absorption properties of phlorins be tuned?

A6: Yes, the absorption profile of phlorins can be modulated by various factors. Introducing electron-donating or electron-withdrawing substituents on the phlorin periphery affects the energy levels of molecular orbitals, leading to shifts in absorption wavelengths. [, ] Additionally, metalation of phlorins with different metal ions can also significantly alter their UV-vis absorption characteristics. []

Q7: What is the significance of solvatochromism observed in some phlorin derivatives?

A7: Some phlorin derivatives exhibit solvatochromism, meaning their UV-vis absorption spectra change depending on the solvent polarity. [] This phenomenon arises from the polarized nature of the phlorin's frontier orbitals involved in electronic transitions. [] The sensitivity of phlorin absorption to solvent polarity makes them potentially useful as sensors for environmental changes.

Q8: What are the key chemical properties of phlorins?

A8: Phlorins exhibit a rich redox chemistry and can undergo multiple oxidation and reduction processes. [, , ] They are generally easier to oxidize and harder to reduce compared to corresponding porphyrins. [] Additionally, phlorins display an intriguing supramolecular chemistry, capable of binding anions such as fluoride and carboxylates through hydrogen bonding. [, ]

Q9: How does anion binding affect the properties of phlorins?

A9: Binding of anions like fluoride to the phlorin's N–H residues modulates the molecule's redox potentials and photophysical properties. [, ] This modulation arises from the electron-donating effect of the anion, which affects the electron density within the phlorin macrocycle. [] The ability to tune phlorin properties through anion binding makes them promising candidates for sensing applications.

Q10: What is the significance of the phlorin-porphyrin redox couple?

A10: The phlorin-porphyrin redox couple is essential for understanding the redox chemistry of tetrapyrroles. Phlorins can be oxidized to the corresponding porphyrins, and conversely, porphyrins can be reduced to phlorins. [, , , ] This interconversion plays a crucial role in various biological processes, including photosynthesis. []

Q11: What are the potential applications of phlorins?

A11: Due to their unique electronic and chemical properties, phlorins hold promise for various applications, including:

- Sensors: Their ability to bind anions and display changes in their optical properties makes them potentially useful as sensors for specific anions. [, , ]

- Light-harvesting systems: Their broad absorption profiles, including the NIR region, make them attractive candidates for developing artificial photosynthetic systems. [, , ]

- Catalysis: The rich redox chemistry and ability to stabilize different metal ions suggest their potential as catalysts for various chemical reactions. [, ]

Q12: How are phlorins used in the study of proton-coupled electron transfer (PCET) reactions?

A12: Phlorins serve as valuable models for investigating PCET reactions, fundamental processes in chemistry and biology. [, , ] Their non-innocence as ligands, meaning they can participate in redox reactions, allows for studying electron transfer coupled with proton movement within the molecule. [, ] Understanding PCET in phlorin systems can provide insights into developing efficient catalytic systems for energy conversion. []

Q13: How has computational chemistry contributed to understanding phlorin properties?

A13: Computational chemistry, particularly Density Functional Theory (DFT) calculations, has been instrumental in understanding and predicting various aspects of phlorin chemistry. [, , , , , ] These studies provide insights into:

- Electronic structure: Explaining the origin of the observed UV-vis absorption spectra and redox properties. [, , ]

- Anion binding: Rationalizing the selectivity and strength of anion binding to phlorins. [, ]

- Reaction mechanisms: Elucidating the pathways involved in phlorin formation, oxidation, and reduction reactions. [, , ]

Q14: Can computational methods aid in designing phlorins with tailored properties?

A14: Yes, computational tools like DFT can be used to predict the impact of structural modifications on the electronic properties and reactivity of phlorins. [, , ] This predictive power enables researchers to design phlorin derivatives with specific absorption profiles, redox potentials, and anion binding affinities, facilitating their use in various applications. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzenamine, 4-[(6-chloro-3-pyridazinyl)oxy]-3-(trifluoromethyl)-](/img/structure/B20857.png)

![(1S,2R,4S,6R,7S)-1,10,10-trimethyl-4-[[(1S,2R,4S,6R,7S)-1,10,10-trimethyl-3-oxatricyclo[5.2.1.02,6]decan-4-yl]oxy]-3-oxatricyclo[5.2.1.02,6]decane](/img/structure/B20865.png)

![[(2R)-3-hexadecanoyloxy-2-[11-[methyl-(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]undecanoyloxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B20868.png)